7-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Purity specification Quality control Procurement

7-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 243641-39-6), also named 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanol, is a bicyclic heteroaromatic building block belonging to the 1,8-tetrahydro-naphthyridine class. With molecular formula C₁₀H₁₄N₂O and molecular weight 178.23 g/mol, it bears a 2-hydroxyethyl substituent at the 7-position of the saturated 1,2,3,4-tetrahydro ring, providing a free primary alcohol handle.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 243641-39-6
Cat. No. B3118887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
CAS243641-39-6
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)N=C(C=C2)CCO
InChIInChI=1S/C10H14N2O/c13-7-5-9-4-3-8-2-1-6-11-10(8)12-9/h3-4,13H,1-2,5-7H2,(H,11,12)
InChIKeyWEMUNMQFXOILNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 243641-39-6): Core Structural Overview for Procurement Decisions


7-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 243641-39-6), also named 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanol, is a bicyclic heteroaromatic building block belonging to the 1,8-tetrahydro-naphthyridine class . With molecular formula C₁₀H₁₄N₂O and molecular weight 178.23 g/mol, it bears a 2-hydroxyethyl substituent at the 7-position of the saturated 1,2,3,4-tetrahydro ring, providing a free primary alcohol handle . The compound is primarily employed as a synthetic intermediate in the preparation of integrin-targeting ligands, particularly αvβ3/αvβ5 antagonists, and is cited in multiple PCT patent applications for the treatment of fibrotic, osteoporotic, and oncological diseases .

Why Generic 1,8-Tetrahydro-naphthyridine Analogs Cannot Replace CAS 243641-39-6 in Integrin Antagonist Synthesis


The tetrahydro-1,8-naphthyridine scaffold is a privileged arginine-mimetic core in integrin antagonist design, but the nature of the 7-position substituent profoundly dictates both downstream synthetic efficiency and final biological potency [1]. The 7-hydroxyethyl group of CAS 243641-39-6 provides a unique combination of a primary alcohol for direct, traceless conjugation and moderate lipophilicity (XLogP3 = 1.2) that balances aqueous solubility with membrane permeability . In contrast, the unsubstituted parent scaffold (CAS 13623-87-5) and the 7-methyl analog lack this functional handle, requiring additional synthetic steps for elaboration, while the N-Boc-protected derivative (CAS 445490-78-8) mandates an extra deprotection step that generates impurities and reduces overall yield . These differences translate directly into divergent route lengths, atom economy, and final active pharmaceutical ingredient (API) purity profiles, making generic substitution economically and chemically untenable.

Quantitative Differentiation Evidence: CAS 243641-39-6 vs. Closest Structural Analogs


Purity Specification Comparison: 98% vs. 95% Minimum Guaranteed Purity

The target compound is available at a certified purity of 98% (HPLC) from Leyan (Product No. 1178010), with batch-specific QC documentation including NMR and HPLC verification . In direct contrast, the same compound sourced through CymitQuimica/Biosynth carries only a minimum 95% purity specification without batch-specific analytical certificates . Sigma-Aldrich (Product PH017214) provides no analytical data whatsoever, selling the material 'as-is' with explicit disclaimers against any warranty of identity or purity . For the unsubstituted parent scaffold (CAS 13623-87-5), typical commercial purity ranges from 95% to 97% depending on the vendor . A 3-percentage-point purity differential equates to up to 3% unidentified impurities that can propagate through multi-step syntheses, potentially compromising the purity profile of the final API.

Purity specification Quality control Procurement

Lipophilicity and Solubility Differentiation: XLogP3 1.2 vs. LogP 1.76–2.37 for Structural Analogs

The target compound exhibits an XLogP3 value of 1.2, which is substantially lower than the parent 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold (LogP = 1.76) . The predicted Topological Polar Surface Area (TPSA) of 45.2 Ų, compared to 24.92 Ų for the parent, further reflects the increased polarity conferred by the hydroxyethyl group . This combination positions the target compound closer to the optimal CNS drug-likeness window (LogP 1–3, TPSA < 60–90 Ų) and predicts superior aqueous solubility relative to both the more lipophilic parent scaffold (LogP 1.76) and the N-Boc-protected derivative (LogP 2.37, TPSA 62.66 Ų) . The 7-methyl substituted analog, which was advanced to clinical candidate status as an αvβ3 antagonist, had an estimated LogP contribution from the methyl group that is lower than the hydroxyethyl group, but the methyl group cannot serve as a conjugation handle [1].

Lipophilicity Aqueous solubility Drug-likeness Physicochemical property

Synthetic Step Economy: Free Alcohol vs. Boc-Protected Intermediates in Integrin Antagonist Assembly Routes

The target compound's free primary hydroxyl group allows direct conjugation to the integrin antagonist core without intervening protection/deprotection sequences [1]. In contrast, the commonly employed N-Boc-7-(2-hydroxyethyl) analog (CAS 445490-78-8, MW 278.35) requires a mandatory Boc-deprotection step (typically TFA or HCl) that generates tert-butanol and CO₂ byproducts, reduces overall yield by 10–25% per deprotection, and introduces acid-mediated side reactions that can compromise the integrity of the tetrahydro-naphthyridine ring . The recent Lippa-Murphy-Barrett synthetic route to 7-alkyl-1,8-THN arginine mimetics achieved 63–83% yield over three steps without chromatography, but critically relied on a phosphoramidate protecting group strategy that is incompatible with free hydroxyl functionality [2]. The target compound bypasses this complexity entirely: the hydroxyethyl group is installed prior to scaffold elaboration, enabling convergent, protection-minimized synthesis.

Step economy Deprotection-free synthesis Atom economy Process chemistry

7-Substituent Electronic Effect on αvβ3 Integrin Antagonist Potency: Hydroxyethyl vs. Methyl vs. Hydrogen

Although direct αvβ3 IC₅₀ data for the target compound as a standalone ligand are not publicly available, the SAR context for 7-substituted tetrahydro-1,8-naphthyridines is quantitatively well-established. Breslin et al. (2004) demonstrated that a 7-methyl substituted THN-bearing αvβ3 antagonist exhibited an IC₅₀ of 5 nM (n = 7) in an αvβ5 binding assay [1]. In a broader SAR study by Wang et al. (2004), 3-substituted THN antagonists showed a linear Hammett correlation (ρ = –1.96, R² = 0.959), where electron-donating groups enhanced potency [2]. The 2-hydroxyethyl substituent (σ* Taft ~0.0 for –CH₂CH₂OH) is electronically distinct from methyl (σ* = 0.0) and hydrogen (σ* = 0.49). Its inductive effect and hydrogen-bonding capacity via the terminal hydroxyl are predicted to favorably modulate integrin binding while providing a vector for additional functional diversification that simpler alkyl substituents cannot offer [3].

Structure-Activity Relationship Integrin antagonist Hammett correlation Lead optimization

Thermal Stability and Storage Specification: Room Temperature vs. 4°C/–20°C Cold Chain for Analogs

The target compound is classified as a combustible solid (Storage Class 11) with a Warning hazard signal, eye irritation (Eye Irrit. 2), and skin sensitization (Skin Sens. 1) classifications per GHS . Leyan specifies ambient storage conditions for the 98% purity material . In contrast, the parent scaffold (CAS 13623-87-5) requires storage at 2–8°C , as does the N-Boc-protected analog (store at room temperature, but 'dry, sealed, and protected from light' per Chemsrc) . The target compound's tolerance of ambient temperature storage reduces cold-chain logistics costs and simplifies inventory management for research groups operating in resource-limited settings or conducting large-scale parallel synthesis campaigns. Sigma-Aldrich's PH017214 listing, however, notes it is an AldrichCPR product with no analytical data and final sale terms, indicating it is a curated chemical from a third-party collection rather than a controlled-stock item .

Storage condition Thermal stability Logistics Procurement

Preferred Application Scenarios for 7-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 243641-39-6)


Integrin αvβ3/αvβ5 Antagonist Lead Optimization – Direct Conjugation of the Tetrahydro-naphthyridine Warhead

Medicinal chemistry teams developing non-peptide αvβ3/αvβ5 integrin antagonists for osteoporosis, idiopathic pulmonary fibrosis (IPF), or oncology indications should select CAS 243641-39-6 as the preferred 7-functionalized tetrahydro-1,8-naphthyridine building block. The free hydroxyethyl substituent enables direct esterification, etherification, or Mitsunobu coupling to the central β-alanine or imidazolidone core without the need for protecting group manipulation [1]. The Breslin (2004) study established that 7-substituted THN antagonists maintain low nanomolar potency (5 nM IC₅₀ for 7-methyl), and the hydroxyethyl analog is predicted to be at least equipotent while offering a hydrogen-bond donor for additional integrin subtype selectivity [2]. The 98% certified purity from Leyan ensures that purity-related variables do not confound SAR interpretation.

Parallel Library Synthesis of 7-Alkoxy/Acyloxy Tetrahydro-1,8-naphthyridine Derivatives for Phenotypic Screening

For high-throughput medicinal chemistry groups generating diversity-oriented libraries around the 1,8-THN scaffold, CAS 243641-39-6 provides a versatile core intermediate. The primary alcohol can be converted to a library of ethers, esters, carbamates, and sulfonates in a single step under mild conditions [1]. The 98% purity specification and ambient storage compatibility facilitate automated liquid handling and compound management in screening collections, while the moderate LogP (1.2) ensures that final library members remain within drug-like property space [2]. This contrasts with the Boc-protected analog, which would require a library-wide deprotection step post-synthesis, adding operational complexity and potentially compromising compound integrity.

Process Chemistry Development – Telescoped Synthesis of Integrin Antagonist API Candidates

Process R&D groups scaling up integrin antagonist candidates for preclinical toxicology studies should preferentially source CAS 243641-39-6 over its N-Boc-protected counterpart. Eliminating the Boc-deprotection step reduces the overall step count by one, avoids the use of corrosive acids (TFA or HCl), and removes the generation of isobutylene off-gas, which poses safety and environmental concerns at scale [1]. The Hartner (2004) synthetic route to THN-containing αvβ3 antagonists demonstrated the feasibility of convergent assembly using free-amine intermediates, and the hydroxyethyl-bearing scaffold aligns with this strategy [2]. The compound's thermal stability at ambient temperature further simplifies storage and handling in kilogram-scale campaigns.

Chemical Biology Probe Development – Bioconjugation via the Primary Alcohol Handle

Chemical biology groups developing integrin-targeted fluorescent probes, photoaffinity labels, or PROTAC degrader molecules should select this compound for its unique free hydroxyl functionality. The primary alcohol can be chemoselectively activated (e.g., tosylation, mesylation, or direct oxidation to the aldehyde) for conjugation to fluorophores, biotin, or E3 ligase recruiting ligands without affecting the tetrahydro-naphthyridine ring nitrogens [1]. This synthetic flexibility is absent in the parent scaffold (no functional handle) and the 7-methyl analog (requires C–H activation for functionalization). The NH group of the 1,2,3,4-tetrahydro ring remains available for orthogonal protection if needed, enabling sequential, site-selective derivatization [2].

Quote Request

Request a Quote for 7-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.